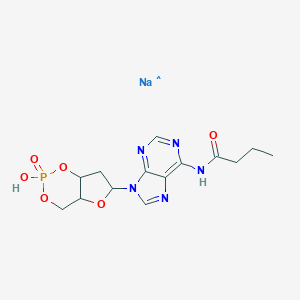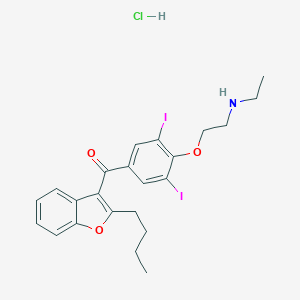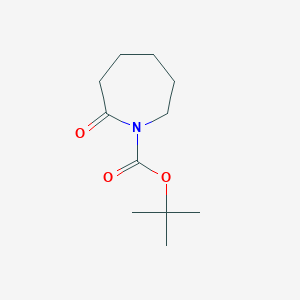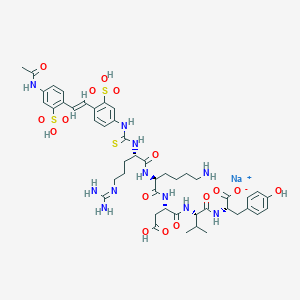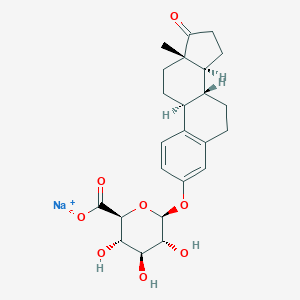
Estrone b-D-glucuronide sodium salt
Übersicht
Beschreibung
Estrone b-D-glucuronide sodium salt is a metabolite of 17β-Estradiol . It is also known as 1,3,5(10)-Estratrien-17-one 3-glucuronide sodium salt . It plays a pivotal role in elucidating the intricate mechanisms underlying steroid hormones and their glucuronidation .
Synthesis Analysis
Estrone b-D-glucuronide sodium salt has been used in estrogen administration. It has also been used to determine the amount of two types of glucuronidated estradiols such as estradiol-3- α glucuronide and estradiol-17- β glucuronide .
Molecular Structure Analysis
The molecular formula of Estrone b-D-glucuronide sodium salt is C24H29NaO8 . Its molecular weight is 468.47 .
Chemical Reactions Analysis
Estrone b-D-glucuronide sodium salt has been used as a standard to estimate estrone conjugate (E1Cs) from urine samples by enzyme immunoassays (EIAs). It has also been used to determine corticosterone metabolites from fecal and water samples by EIA .
Physical And Chemical Properties Analysis
Estrone b-D-glucuronide sodium salt is a powder that is soluble in water at 20 mg/mL, clear, and colorless . It has a melting point of 286-290°C (lit.) (dec.) .
Wissenschaftliche Forschungsanwendungen
Estimation of Urinary Estrone Conjugates
Estrone beta-D-glucuronide sodium salt is utilized as a standard in enzyme immunoassays (EIAs) to estimate estrone conjugates (E1Cs) from urine samples . This application is crucial for monitoring estrogen metabolism and assessing hormonal balance in clinical research.
Determination of Corticosterone Metabolites
Researchers employ this compound to determine corticosterone metabolites from fecal and water samples by EIA . This method is significant for studying stress responses in animals as corticosterone is a primary glucocorticoid in many species.
Assessment of Progesterone and Estrogen Levels
The compound is used to estimate progesterone and estrogen levels in the feces of Chinese goral by EIA . This application is essential for reproductive studies and understanding the hormonal cycles in wildlife.
Biochemical and Physiological Research
Estrone beta-D-glucuronide sodium salt serves as a urinary metabolite of estrogen, which is observed at higher levels during the early onset of the fertile period of the menstrual cycle . This aspect is particularly relevant for studies related to fertility and menstrual health.
Endocrinological Studies
The compound’s role in endocrinological studies is to help in the quantification and analysis of hormone levels, providing insights into various hormonal disorders and conditions .
Pharmacokinetic Studies
In pharmacokinetic research, Estrone beta-D-glucuronide sodium salt is used to understand the metabolism and excretion patterns of estrogens, aiding in the development of drugs and therapeutic interventions .
Wirkmechanismus
Target of Action
Estrone Beta-D-Glucuronide Sodium Salt, also known as Estrone 3-(β-D-glucuronide) sodium salt, is a urinary metabolite of estrogen . It primarily targets estrogen receptors in various tissues, including female organs, breasts, hypothalamus, and pituitary .
Mode of Action
The compound interacts with its targets by entering the cells of responsive tissues where it binds to estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .
Biochemical Pathways
The compound is involved in the estrogen metabolic pathway. It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione .
Pharmacokinetics
It is known that the compound is a urinary metabolite of estrogen , suggesting that it is excreted in the urine after metabolism.
Result of Action
The compound’s action results in the modulation of gene expression in cells that express estrogen receptors . This can lead to various cellular effects, depending on the specific genes that are regulated and the type of cell in which the receptors are expressed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action can be influenced by the hormonal status of the individual, as higher levels of the compound are observed during the early onset of the fertile period of the menstrual cycle . Other factors, such as diet, lifestyle, and overall health status, may also influence the compound’s action and efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULYLQKWDXDFZ-QHIGSJCSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635555 | |
| Record name | Sodium 17-oxoestra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estrone beta-D-glucuronide sodium salt | |
CAS RN |
15087-01-1 | |
| Record name | Sodium 17-oxoestra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)
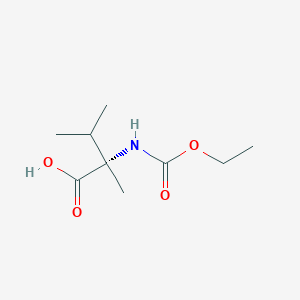
![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)

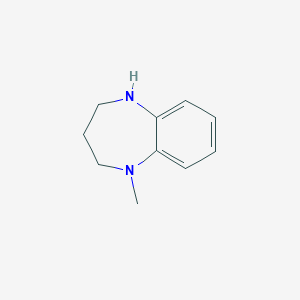
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
